7-Iodo-6-Methoxy-4-quinolinol
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Overview
Description
7-Iodo-6-Methoxy-4-quinolinol is an organic compound with the molecular formula C10H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of iodine and methoxy groups in this compound makes it a compound of interest for various chemical reactions and applications.
Mechanism of Action
Target of Action
7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .
Mode of Action
The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .
Biochemical Pathways
Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .
Pharmacokinetics
Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .
Action Environment
It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .
Preparation Methods
The synthesis of 7-Iodo-6-Methoxy-4-quinolinol involves a multi-step process:
Starting Material: The synthesis begins with 6-methoxyquinolin-4-ol.
Iodination: 6-methoxyquinolin-4-ol is reacted with sodium iodide to obtain 6-iodo-methoxyquinolin-4-ol.
Further Iodination: 6-iodo-methoxyquinolin-4-ol is then reacted with hydrogen iodide to give this compound.
Chemical Reactions Analysis
7-Iodo-6-Methoxy-4-quinolinol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium iodide, hydrogen iodide, and other halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-6-Methoxy-4-quinolinol has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Synthetic Organic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Industrial Chemistry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
7-Iodo-6-Methoxy-4-quinolinol can be compared with other quinoline derivatives, such as:
7-Fluoro-3-iodo-6-methoxyquinolin-4-ol: This compound has a similar structure but with a fluorine atom instead of an iodine atom.
Biological Activity
7-Iodo-6-Methoxy-4-quinolinol is an organic compound belonging to the quinoline family, characterized by its iodine and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and antifungal applications. Its structural similarity to clioquinol suggests mechanisms involving metal chelation, which may play a crucial role in its biological efficacy.
- Molecular Formula : C10H8INO2
- Molecular Weight : 273.08 g/mol
- Structure : The compound features a quinoline ring with an iodine atom at position 7 and a methoxy group at position 6.
The primary mode of action for this compound is through metal chelation , particularly targeting zinc and copper ions. This mechanism is crucial in modulating biochemical pathways associated with metal homeostasis and amyloid plaque formation, similar to the action of clioquinol .
Biochemical Pathways
The compound's interaction with metal ions can lead to:
- Reduction of oxidative stress : By chelating transition metals, it may prevent the formation of reactive oxygen species.
- Inhibition of amyloid plaque formation : This is particularly relevant in neurodegenerative diseases such as Alzheimer's, where metal dyshomeostasis is implicated.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria due to the latter's protective outer membrane structure .
Table 1: Antimicrobial Efficacy Against Different Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus epidermidis | 10 µg/mL |
Klebsiella pneumoniae | >100 µg/mL |
Escherichia coli | >100 µg/mL |
The compound's activity against Staphylococcus epidermidis suggests its potential application in treating skin infections .
Antifungal Activity
In antifungal assays, this compound has shown activity against Candida species, particularly Candida parapsilosis. The compound's efficacy was measured using IC50 values, indicating its potential for developing antifungal treatments .
Table 2: Antifungal Efficacy Against Candida Species
Fungal Strain | IC50 (µg/mL) |
---|---|
Candida parapsilosis | 15 µg/mL |
Candida albicans | 20 µg/mL |
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy Study : A comparative study demonstrated that this compound outperformed several known antibiotics against Staphylococcus epidermidis, showcasing its potential as a topical antimicrobial agent .
- Antifungal Study : In vitro tests revealed that the compound significantly inhibited the growth of Candida parapsilosis, suggesting its utility in formulations aimed at treating fungal infections .
- Metal Chelation Research : A study focusing on the chelation properties of various quinoline derivatives found that this compound effectively reduced metal-induced oxidative stress in cellular models, reinforcing its potential as a therapeutic agent for conditions linked to metal dysregulation .
Properties
IUPAC Name |
7-iodo-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRYGRGGCTUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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